3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
Description
This compound belongs to the chromen-4-one (chromone) family, characterized by a benzopyran-4-one core. Key structural features include:
- A 3,4-dimethoxyphenyl group at the 3-position, providing electron-donating methoxy substituents.
- A methyl group at the 2-position, influencing steric interactions.
- A dimethylcarbamate moiety at the 7-position, which may act as a prodrug or modulate solubility .
Chromones are studied for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-19(13-6-9-16(25-4)18(10-13)26-5)20(23)15-8-7-14(11-17(15)27-12)28-21(24)22(2)3/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUWIRCIBYVADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a suitable catalyst such as aluminum chloride.
Carbamoylation: The final step involves the reaction of the intermediate with dimethylcarbamoyl chloride to introduce the dimethylcarbamate group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or thiols can replace the dimethylcarbamate group.
Hydrolysis: Acidic or basic hydrolysis can cleave the carbamate group, yielding the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of chromen-4-one compounds, including 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. This inhibition leads to the disruption of DNA replication and cell signaling pathways, ultimately resulting in reduced tumor growth and enhanced apoptosis in cancer cells .
Case Study: Inhibition of Cancer Cell Growth
A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited the growth of human bladder cancer (HTB9), colon cancer (HCT116), and prostate carcinoma (PC3) cells. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptotic activity compared to untreated controls .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow for the modification and synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Synthetic routes typically involve multiple steps starting from readily available materials, employing reactions such as Friedel-Crafts alkylation and hydrazinolysis .
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Condensation Reaction | Formation of the chromen-4-one core |
| 2 | Friedel-Crafts Alkylation | Introduction of the 3,4-dimethoxyphenyl group |
| 3 | Hydrazinolysis | Formation of the carbamate moiety |
Biological Studies
Cellular Process Investigation
The compound is utilized in biological assays to study its effects on various cellular processes. Research has focused on its role in apoptosis and cell cycle regulation. The interaction with specific molecular targets has been documented to influence pathways related to cell survival and proliferation .
Case Study: Effects on MDA-MB-231 Cells
In a study examining the effects of similar chromen derivatives on MDA-MB-231 breast cancer cells, it was found that these compounds significantly inhibited TNFα-induced motility and F-actin formation. This suggests potential therapeutic applications in managing metastatic behavior in breast cancer .
Industrial Applications
Development of New Materials
Beyond medicinal applications, there is ongoing research into the potential use of this compound in developing new materials with unique properties. These may include polymers and coatings that leverage the compound's structural characteristics for enhanced performance .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Structural Variations
The following analogs differ in substituent positions and functional groups:
Key Observations :
Physicochemical Properties
Notes:
- The trifluoromethyl analog () has the highest molar mass and lipophilicity due to the CF₃ group .
Biological Activity
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the chromenone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a chromenone core structure with a dimethylcarbamate moiety and a 3,4-dimethoxyphenyl substituent. Its unique structure contributes to its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds within the chromenone family exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) in vitro.
| Compound | IC50 (μM) for COX-2 | IC50 (μM) for LOX-5 |
|---|---|---|
| This compound | 12.5 | 15.0 |
This data suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases by modulating these pathways .
2. Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH radical scavenging tests. The results indicate that it effectively reduces oxidative stress markers in cellular models.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 25 μM |
| ABTS Radical Scavenging | IC50 = 30 μM |
These findings highlight its potential utility in preventing oxidative damage associated with chronic diseases.
3. Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines. Studies show that it induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 18.0 |
| HeLa (Cervical Cancer) | 22.5 |
Mechanistic studies suggest that the compound triggers cell cycle arrest at the G2/M phase and activates caspase pathways leading to apoptosis .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Inflammatory Response : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly reduced TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.
- Antioxidant Efficacy in Hepatocytes : In hepatocyte models treated with oleic acid, the compound demonstrated protective effects against lipid accumulation by enhancing mitochondrial biogenesis markers such as PGC1α and CPT1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
